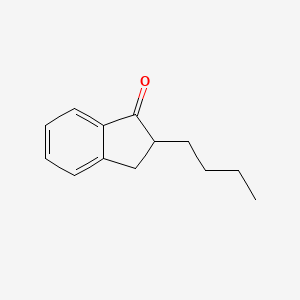

2-Butyl-2,3-dihydro-1H-inden-1-one

Descripción

BenchChem offers high-quality 2-Butyl-2,3-dihydro-1H-inden-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butyl-2,3-dihydro-1H-inden-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-butyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-2-3-6-11-9-10-7-4-5-8-12(10)13(11)14/h4-5,7-8,11H,2-3,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYXNIWXOXKRDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392178 | |

| Record name | 2-Butyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76937-26-3 | |

| Record name | 2-Butyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Navigating the Synthesis and Potential of 2-Butyl-2,3-dihydro-1H-inden-1-one: A Technical Guide for Novel Drug Discovery

Foreword: Charting Unexplored Chemical Space

In the landscape of medicinal chemistry and drug development, the exploration of novel chemical entities is paramount. This guide focuses on 2-Butyl-2,3-dihydro-1H-inden-1-one, a compound situated within the chemically significant indanone family. It is important to note that a specific Chemical Abstracts Service (CAS) number for this particular molecule is not readily found in public databases, suggesting it represents a less-explored area of chemical space. This document, therefore, serves not as a review of existing data, but as a forward-looking technical guide for its synthesis, characterization, and potential applications. For researchers and scientists, this guide provides a foundational framework for the creation and investigation of this and similar molecules, underscoring the indanone scaffold as a privileged structure in the design of new therapeutic agents.[1]

I. Strategic Synthesis: Accessing the 2-Butyl-1-Indanone Core

The most direct and logical approach to synthesizing 2-Butyl-2,3-dihydro-1H-inden-1-one is through the α-alkylation of the parent 1-indanone. This method relies on the generation of an enolate at the carbon adjacent to the carbonyl group, followed by nucleophilic attack on an appropriate butyl electrophile.

A. Mechanistic Rationale

The protons on the α-carbon of 1-indanone are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. Treatment with a suitable base will deprotonate this position, forming a resonance-stabilized enolate anion. This enolate is a potent nucleophile that can readily participate in an SN2 reaction with an alkyl halide, such as 1-bromobutane, to introduce the butyl group at the 2-position.

B. Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from the commercially available 1-indanone to the target compound, 2-Butyl-2,3-dihydro-1H-inden-1-one.

Caption: Proposed synthesis of 2-Butyl-2,3-dihydro-1H-inden-1-one via α-alkylation.

C. Detailed Experimental Protocol

This protocol is a robust starting point for the synthesis, with the understanding that optimization may be required.

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF).

-

Enolate Formation: Cool the THF to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA). Stir the suspension.

-

Addition of 1-Indanone: Dissolve 1-indanone in a minimal amount of anhydrous THF and add it dropwise to the stirred base suspension. Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete enolate formation.

-

Alkylation: Add 1-bromobutane dropwise to the reaction mixture. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the pure 2-Butyl-2,3-dihydro-1H-inden-1-one.

II. Physicochemical and Spectroscopic Characterization

The successful synthesis of 2-Butyl-2,3-dihydro-1H-inden-1-one must be confirmed through rigorous analytical characterization. The following table outlines the predicted physicochemical properties, with data for the parent 1-indanone provided for comparison.

| Property | Predicted Value for 2-Butyl-1-Indanone | Reported Value for 1-Indanone |

| Molecular Formula | C₁₃H₁₆O | C₉H₈O[2] |

| Molecular Weight | 188.27 g/mol | 132.16 g/mol [2] |

| Appearance | Pale yellow oil or low-melting solid | Off-white crystalline solid[2] |

| Boiling Point | > 245 °C | 243-245 °C[3] |

| Melting Point | < 38 °C | 38-40 °C[3] |

| Density | ~1.05 g/mL | 1.103 g/mL at 25 °C[3] |

A. Spectroscopic Signature

The identity and purity of the synthesized compound would be unequivocally established using the following spectroscopic methods:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the butyl group (a triplet for the terminal methyl group, and multiplets for the three methylene groups). The protons on the indanone core will also be present, with the methine proton at the 2-position showing a distinct multiplet. The aromatic protons should appear in the range of 7.2-7.8 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR will show a signal for the carbonyl carbon around 200 ppm. The four distinct carbons of the butyl group will be visible in the aliphatic region, along with the carbons of the indanone scaffold.

-

IR (Infrared) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch of the five-membered ring ketone is expected around 1710-1725 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 188.27). Fragmentation patterns would likely involve the loss of the butyl chain.

III. Potential in Drug Discovery and Development

The 1-indanone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of 1-indanone have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[4]

A. Rationale for Biological Screening

Given the established bioactivity of the indanone core, 2-Butyl-2,3-dihydro-1H-inden-1-one is a prime candidate for biological screening in several therapeutic areas:

-

Neurodegenerative Diseases: Substituted indanones have been investigated as potential treatments for Alzheimer's disease.[5] Some derivatives act as cholinesterase inhibitors, while others have shown potential in modulating the aggregation of amyloid-beta peptides.[5] More recently, 1-indanone derivatives have been explored as ligands for misfolded α-synuclein aggregates, which are implicated in Parkinson's disease.[6] The introduction of a lipophilic butyl group at the 2-position could enhance blood-brain barrier penetration, a critical factor for CNS-targeting drugs.

-

Oncology: Certain 1-indanone derivatives have exhibited significant cytotoxicity against various cancer cell lines.[4][5] The mechanism of action can vary, but some have been shown to inhibit tubulin polymerization, a validated anticancer strategy.

-

Infectious Diseases: The indanone scaffold has been a template for the development of compounds with antibacterial and antifungal activity.[4]

The following diagram illustrates the central role of the 1-indanone scaffold in generating diverse, biologically active molecules.

Caption: The 1-indanone scaffold as a source of diverse bioactive compounds.

IV. Conclusion and Future Directions

While 2-Butyl-2,3-dihydro-1H-inden-1-one may not be a catalog chemical, its rational design and synthesis are well within the grasp of modern organic chemistry. This guide provides a comprehensive framework for its creation and initial characterization. The true value of this molecule will be unveiled through its biological evaluation. Given the rich pharmacological history of the 1-indanone core, this novel derivative represents an exciting opportunity for the discovery of new lead compounds in a variety of therapeutic areas. The path forward involves not only the successful synthesis and characterization outlined herein but also its submission to a broad panel of biological assays to unlock its therapeutic potential.

References

-

Katarzyna, B. Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 2017. [Link]

-

Organic Chemistry Portal. Indanone synthesis. [Link]

- Google Patents. US6548710B2 - Process for preparing 1-indanones.

-

Katarzyna, B. Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 2017. [Link]

-

Vedejs, E., et al. Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III) Combination. Molecules, 2019. [Link]

-

Reddy, T. R., et al. Annulations involving 1-indanones to access fused- and spiro frameworks. Beilstein Journal of Organic Chemistry, 2022. [Link]

-

PubChem. 1-Indanone. [Link]

-

Khan, H., et al. 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates. ChemMedChem, 2022. [Link]

Sources

- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Indanone | C9H8O | CID 6735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Indanone | 83-33-0 [chemicalbook.com]

- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 6. 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 2-Butyl-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butyl-2,3-dihydro-1H-inden-1-one, also known as 2-butyl-1-indanone, belongs to the family of 1-indanone derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development due to the versatile biological activities exhibited by its members, including antiviral, anti-inflammatory, analgesic, and anticancer properties.[1][2] The 1-indanone scaffold serves as a crucial building block in the synthesis of various pharmaceuticals.[1][2] Understanding the physical and chemical properties of substituted 1-indanones, such as the 2-butyl derivative, is paramount for their effective synthesis, purification, and formulation in drug discovery pipelines.

This technical guide provides a comprehensive overview of the core physical properties of 2-Butyl-2,3-dihydro-1H-inden-1-one. Due to the limited availability of direct experimental data for this specific analogue, this guide establishes a baseline with the well-characterized parent compound, 1-indanone, and extrapolates the expected properties of the butyl-substituted derivative. This approach, grounded in the established principles of physical organic chemistry, offers valuable insights for researchers working with this class of molecules.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to define its molecular structure and associated identifiers.

Molecular Identifiers for 2-Butyl-2,3-dihydro-1H-inden-1-one

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆O | - |

| Molecular Weight | 188.27 g/mol | - |

| IUPAC Name | 2-Butyl-2,3-dihydro-1H-inden-1-one | - |

| CAS Number | Not available | - |

The structure consists of a bicyclic indanone core with a butyl group substituted at the second position of the five-membered ring. The presence of this alkyl chain significantly influences the molecule's physical properties compared to the unsubstituted 1-indanone.

Synthesis of 2-Alkyl-1-indanones: A Proven Methodology

The synthesis of 2-alkyl-1-indanones is a well-established process, typically involving the alkylation of the 1-indanone enolate.[3] Understanding this synthetic route is crucial for obtaining the compound for further study and provides context for its characterization.

A general and effective method involves a one-pot, multi-task palladium-catalyzed process.[3] This approach begins with the Heck reaction of a diazonium salt with methyl vinyl ketone, followed by hydrogenation to yield an aromatic ketoester.[3] Subsequent base-mediated cyclization forms the 1-indanone anion, which is then alkylated to produce the desired 2-substituted 1-indanone.[3]

Experimental Protocol: Synthesis of 2-Alkyl-1-indanones

-

Heck Reaction and Reduction: A diazonium salt is reacted with methyl vinyl ketone in the presence of a palladium catalyst to form the cross-coupling product. This intermediate is then hydrogenated to yield the corresponding aromatic ketoester.[3]

-

Cyclization and Alkylation: The aromatic ketoester is treated with a base, such as sodium ethoxide, to induce cyclization and form the 1-indanone enolate.[3] The appropriate alkyl halide (in this case, a butyl halide) is then added to the reaction mixture to yield the 2-butyl-1-indanone.[3]

-

Purification: The final product is purified using standard techniques such as column chromatography.[1]

Core Physical Properties: A Comparative Analysis

The physical properties of 2-butyl-1-indanone can be estimated by examining the properties of the parent 1-indanone and considering the impact of the butyl substituent.

Table of Physical Properties: 1-Indanone vs. 2-Butyl-1-indanone (Estimated)

| Property | 1-Indanone | 2-Butyl-1-indanone (Estimated) | Rationale for Estimation |

| Melting Point | 38-42 °C[4] | Liquid at room temperature | The introduction of a flexible alkyl chain disrupts crystal packing, typically leading to a lower melting point. Many 2-alkyl-1-indanones are liquids at room temperature. |

| Boiling Point | 243-245 °C[4] | > 245 °C | The increased molecular weight and van der Waals forces due to the butyl group will increase the boiling point. For comparison, 2-ethyl-1-indanone has a boiling point of 67°C at reduced pressure.[5] |

| Density | 1.103 g/mL at 25 °C[6] | ~1.0 g/mL | The addition of a less dense alkyl group is expected to slightly decrease the overall density compared to the more compact parent molecule. |

| Solubility | 6.5 g/L in water[6] | Low | The nonpolar butyl group will significantly decrease the solubility in polar solvents like water and increase solubility in nonpolar organic solvents. |

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is indispensable for confirming the structure and purity of a synthesized compound. While a dedicated spectrum for 2-butyl-1-indanone is not publicly available, we can predict the key features based on the known spectra of 1-indanone and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indanone core, the protons on the five-membered ring, and the protons of the butyl group. Based on data for 2-ethyl-1-indanone, the chemical shifts can be approximated.[5]

Predicted ¹H NMR Chemical Shifts for 2-Butyl-1-indanone

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (4H) | 7.2 - 7.8 | Multiplets |

| -CH- (1H at C2) | ~2.5 - 3.0 | Multiplet |

| -CH₂- (2H at C3) | ~2.8 - 3.4 | Multiplets |

| -CH₂- (butyl) | ~1.3 - 1.8 | Multiplets |

| -CH₂- (butyl) | ~1.2 - 1.6 | Multiplet |

| -CH₂- (butyl) | ~1.1 - 1.5 | Multiplet |

| -CH₃ (butyl) | ~0.9 | Triplet |

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the indanone ring and the butyl chain.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band characteristic of the carbonyl group (C=O) stretch.

Key IR Absorption Bands for 2-Butyl-1-indanone

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (ketone) | ~1715 | Strong |

| C-H (aromatic) | ~3000-3100 | Medium |

| C-H (aliphatic) | ~2850-3000 | Medium-Strong |

| C=C (aromatic) | ~1450-1600 | Medium |

The presence of the strong carbonyl peak is a key diagnostic feature for confirming the presence of the indanone functionality.

Mass Spectrometry (MS)

In mass spectrometry, 2-butyl-1-indanone is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of the butyl group and other characteristic cleavages of the indanone ring.

Expected Mass Spectrometry Fragmentation

| m/z Value | Identity |

| 188 | [M]⁺ (Molecular Ion) |

| 131 | [M - C₄H₉]⁺ (Loss of butyl radical) |

| 103 | [C₈H₇]⁺ |

The fragmentation pattern provides valuable information for confirming the molecular weight and the presence of the butyl substituent.

Conclusion

While direct experimental data for 2-Butyl-2,3-dihydro-1H-inden-1-one is scarce, a comprehensive understanding of its physical properties can be achieved through a comparative analysis with the parent 1-indanone and other 2-alkyl derivatives. This technical guide has provided a framework for estimating its key physicochemical characteristics, outlined a proven synthetic methodology, and predicted its spectroscopic signatures. These insights are intended to empower researchers, scientists, and drug development professionals in their work with this important class of compounds, facilitating their synthesis, characterization, and application in the pursuit of novel therapeutics.

References

-

Banas, A., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]

-

Wikipedia. (n.d.). 1-Indanone. Retrieved from [Link]

-

Banas, A., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. PMC. [Link]

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 1-Indanone. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

-

Austin, C., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah. [Link]

-

Doc Brown's Chemistry. (n.d.). The mass spectrum of butanone. Retrieved from [Link]

- Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.

-

Organic Syntheses. (n.d.). 2-INDANONE. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). How can 2-indanone be prepared?. Retrieved from [Link]

-

Chegg. (2022). Solved - Predict the 13C NMR spectra for 2-butanone. Retrieved from [Link]

-

Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indanone synthesis [organic-chemistry.org]

- 5. chemistry.utah.edu [chemistry.utah.edu]

- 6. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-Butyl-2,3-dihydro-1H-inden-1-one: Synthesis, Characterization, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Butyl-2,3-dihydro-1H-inden-1-one, a member of the substituted indanone family. This class of molecules is of significant interest in medicinal chemistry and materials science due to their versatile biological activities and utility as synthetic intermediates.[1][2] This document will delve into the logical synthesis, detailed structural elucidation, and the broader scientific significance of this compound, structured to provide both foundational knowledge and actionable laboratory insights.

The Indanone Scaffold: A Privileged Structure in Drug Discovery

The 1-indanone core is a recurring motif in a multitude of biologically active compounds.[1] Its rigid, fused-ring structure provides a well-defined three-dimensional arrangement for substituent groups, making it an attractive scaffold for the design of targeted therapeutics. Derivatives of 1-indanone have demonstrated a wide array of pharmacological properties, including anti-inflammatory, anticancer, antiviral, and neuroprotective activities.[1] The introduction of an alkyl substituent at the C-2 position, as in 2-Butyl-2,3-dihydro-1H-inden-1-one, modulates the lipophilicity and steric profile of the molecule, which can significantly influence its biological target engagement and pharmacokinetic properties.

Synthesis of 2-Butyl-2,3-dihydro-1H-inden-1-one: A Mechanistic Approach

The most direct and widely employed method for the synthesis of 2-alkyl-1-indanones is the alkylation of the parent 1-indanone.[1] This reaction proceeds via the formation of an enolate intermediate, which then acts as a nucleophile to displace a halide from an alkylating agent.

Reaction Mechanism

The synthesis of 2-Butyl-2,3-dihydro-1H-inden-1-one from 1-indanone and 1-bromobutane is a classic example of α-alkylation of a ketone. The mechanism can be visualized as a three-step process:

Caption: Reaction mechanism for the synthesis of 2-Butyl-2,3-dihydro-1H-inden-1-one.

Experimental Protocol

This protocol is a self-validating system, with each step designed to ensure the successful formation and isolation of the target compound.

Materials:

-

1-Indanone (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

1-Bromobutane (1.2 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with anhydrous THF.

-

Enolate Formation: 1-Indanone is dissolved in the THF. To this solution, sodium hydride is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour. The evolution of hydrogen gas indicates the formation of the sodium enolate.

-

Alkylation: The reaction mixture is cooled back to 0 °C, and 1-bromobutane is added dropwise via a syringe. The reaction is then stirred at room temperature overnight.

-

Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-Butyl-2,3-dihydro-1H-inden-1-one as a pale yellow oil.

Structural Elucidation: A Spectroscopic Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to provide key information about the different proton environments in the molecule.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Justification |

| Aromatic Protons | 7.2 - 7.8 | Multiplet | Protons on the benzene ring will appear in the characteristic aromatic region. The proton ortho to the carbonyl group is expected to be the most downfield. |

| H-2 (methine) | 2.6 - 2.8 | Multiplet | The proton at the chiral center (C-2) will be coupled to the adjacent methylene protons of the indanone ring and the butyl chain. |

| H-3 (methylene) | 2.8 - 3.4 | Multiplet | The two diastereotopic protons on C-3 will show complex splitting due to geminal and vicinal coupling. |

| Butyl Chain (α-CH₂) | 1.5 - 2.0 | Multiplet | The methylene group attached to the indanone ring. |

| Butyl Chain (β, γ-CH₂) | 1.2 - 1.6 | Multiplet | The internal methylene groups of the butyl chain. |

| Butyl Chain (CH₃) | 0.8 - 1.0 | Triplet | The terminal methyl group of the butyl chain will appear as a triplet due to coupling with the adjacent methylene group. |

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |

| C=O (carbonyl) | 207 - 210 | The carbonyl carbon is highly deshielded and appears significantly downfield. |

| Aromatic (quaternary) | 135 - 155 | The two quaternary carbons of the benzene ring. |

| Aromatic (CH) | 124 - 135 | The four methine carbons of the benzene ring. |

| C-2 (methine) | 45 - 50 | The aliphatic methine carbon at the chiral center. |

| C-3 (methylene) | 30 - 35 | The aliphatic methylene carbon of the indanone ring. |

| Butyl Chain (α-CH₂) | 30 - 35 | The methylene carbon of the butyl chain attached to the ring. |

| Butyl Chain (β-CH₂) | 25 - 30 | |

| Butyl Chain (γ-CH₂) | 22 - 25 | |

| Butyl Chain (CH₃) | 13 - 15 | The terminal methyl carbon of the butyl chain. |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band characteristic of the carbonyl group.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O stretch | 1700 - 1725 | Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium |

| Aliphatic C-H stretch | 2850 - 3000 | Medium |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will likely show a molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₆O, MW = 188.27 g/mol ). The fragmentation pattern will be indicative of the structure, with common fragmentation pathways including the loss of the butyl chain and cleavage of the indanone ring.

Potential Applications and Future Directions

Substituted indanones, including 2-Butyl-2,3-dihydro-1H-inden-1-one, hold promise in several areas of research and development:

-

Medicinal Chemistry: As analogs of known biologically active indanones, this compound could be screened for a variety of therapeutic activities.[1]

-

Organic Synthesis: The ketone functionality and the α-chiral center make it a valuable intermediate for the synthesis of more complex molecules.

-

Materials Science: The indanone scaffold can be incorporated into larger molecular architectures for the development of novel organic materials.[2]

Conclusion

This guide has provided a detailed technical overview of 2-Butyl-2,3-dihydro-1H-inden-1-one, from its rational synthesis to its predicted spectroscopic characterization. While specific experimental data for this particular molecule is scarce, the principles and data from closely related compounds provide a solid foundation for its study. The versatile indanone scaffold ensures that this and related molecules will continue to be of interest to the scientific community.

References

- Service, C. A., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah.

- Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.

-

Organic Syntheses. (n.d.). 2-indanone. Retrieved from [Link]

- US Patent 6,548,710 B2. (2003). Process for preparing 1-indanones.

- Ghosh, A., & Bhaumik, A. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(51), 33235–33257.

Sources

2-Butyl-2,3-dihydro-1H-inden-1-one molecular weight

An In-Depth Technical Guide to the Molecular Weight Determination of 2-Butyl-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The precise characterization of its derivatives is fundamental to advancing drug discovery and development. This guide provides a comprehensive technical overview of the synthesis and, most critically, the definitive molecular weight determination of a representative indanone derivative, 2-Butyl-2,3-dihydro-1H-inden-1-one. We will explore the strategic rationale behind its synthesis via alkylation of 1-indanone and detail the primary analytical techniques—mass spectrometry and NMR spectroscopy—used to verify its molecular formula, structure, and exact molecular weight. This document serves as a practical guide for researchers, offering not just protocols but the underlying scientific principles that ensure data integrity and trustworthiness in chemical synthesis and analysis.

Introduction: The Significance of the Indanone Core

The 1-indanone framework, a fused bicyclic ketone, is a cornerstone in the design of pharmaceutically active molecules. Its rigid structure provides a valuable scaffold for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets. Notable examples of drugs or critical intermediates containing the indan or indanone moiety include Rasagiline, an anti-Parkinson's agent, and Donepezil, used in the treatment of Alzheimer's disease.[2][3]

The introduction of substituents, such as an alkyl chain at the second position of the indanone ring, allows for the fine-tuning of physicochemical properties like lipophilicity, which can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Therefore, the synthesis and rigorous characterization of novel derivatives like 2-Butyl-2,3-dihydro-1H-inden-1-one are of paramount importance. Accurate determination of the molecular weight is the first and most critical step in confirming the identity of a newly synthesized compound.

Synthesis Pathway: Strategic Alkylation of 1-Indanone

The most direct and logical approach to synthesizing 2-Butyl-2,3-dihydro-1H-inden-1-one is through the α-alkylation of the parent ketone, 1-indanone. The protons on the carbon atom adjacent to the carbonyl group (C2) are acidic and can be removed by a strong base to form a nucleophilic enolate. This enolate can then react with an alkyl halide, such as 1-bromobutane, in a nucleophilic substitution reaction (SN2) to form the desired C-C bond.

The choice of base and reaction conditions is critical to prevent side reactions, such as O-alkylation or poly-alkylation. Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures ensures the rapid and quantitative formation of the kinetic enolate, which favors alkylation at the carbon atom.

Logical Flow of Synthesis

Caption: Synthetic workflow for 2-Butyl-2,3-dihydro-1H-inden-1-one.

Experimental Protocol: Synthesis

Objective: To synthesize 2-Butyl-2,3-dihydro-1H-inden-1-one via α-alkylation.

Materials:

-

1-Indanone (1.0 eq)

-

Diisopropylamine (1.1 eq)

-

n-Butyllithium (1.1 eq, 2.5 M in hexanes)

-

1-Bromobutane (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

LDA Preparation: In a flame-dried, three-neck flask under an argon atmosphere, dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium dropwise and stir for 30 minutes at -78 °C to form LDA.

-

Enolate Formation: Add a solution of 1-indanone in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour to ensure complete formation of the lithium enolate. The causality here is that low temperature prevents side reactions and favors the kinetic enolate.

-

Alkylation: Add 1-bromobutane dropwise to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Molecular Weight Determination & Structural Verification

Once the product is synthesized and purified, its identity must be unequivocally confirmed. The molecular weight is a primary characteristic. While it can be calculated from the presumed molecular formula, it must be confirmed experimentally.

Theoretical Molecular Weight Calculation

The expected molecular formula for 2-Butyl-2,3-dihydro-1H-inden-1-one is C₁₃H₁₆O.

| Element | Count | Atomic Weight ( g/mol ) | Total Mass ( g/mol ) |

| Carbon (C) | 13 | 12.011 | 156.143 |

| Hydrogen (H) | 16 | 1.008 | 16.128 |

| Oxygen (O) | 1 | 15.999 | 15.999 |

| Total | 188.270 |

The nominal molecular weight is 188 g/mol , and the monoisotopic mass is 188.1201 g/mol . High-resolution mass spectrometry is required to distinguish this from other potential formulas with the same nominal mass.

Mass Spectrometry: The Definitive Proof of Molecular Weight

Mass spectrometry (MS) is the cornerstone technique for determining molecular weight. For this compound, Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap is ideal.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Infuse the sample into an ESI-TOF mass spectrometer.

-

Analysis Mode: Operate in positive ion mode. The ketone's oxygen atom can be protonated to form the [M+H]⁺ ion, or it can form an adduct with sodium, [M+Na]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

-

Data Interpretation:

-

Expected Ion: The primary ion of interest will be the protonated molecule, [C₁₃H₁₆O + H]⁺.

-

Expected m/z: The theoretically calculated exact mass for this ion is 189.1279.

-

Validation: The trustworthiness of the measurement is confirmed if the experimentally observed m/z is within a very narrow tolerance (typically < 5 ppm) of the theoretical value.

-

Expected Result: An HRMS spectrum showing a prominent peak at m/z 189.1279 ± 0.0009 would confirm the molecular formula C₁₃H₁₆O, and by extension, the molecular weight of the neutral molecule as 188.1201 Da. The NIST WebBook shows that the parent 1-indanone fragments via characteristic pathways, and similar fragmentation could be expected for the butyl derivative, further confirming the structure.[4][5]

NMR Spectroscopy: Structural Confirmation

While MS confirms the molecular formula and weight, Nuclear Magnetic Resonance (NMR) spectroscopy confirms the specific arrangement of atoms (i.e., the structure). It validates that the butyl group has been attached at the C2 position as desired.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Interpretation: The spectrum should show distinct signals corresponding to the different chemical environments of the protons. The integration (area under the peak) should correspond to the number of protons, and the splitting pattern (multiplicity) reveals adjacent protons.

Anticipated ¹H NMR Signals for 2-Butyl-2,3-dihydro-1H-inden-1-one:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.2 - 7.8 | Multiplets | 4H | Aromatic protons | Protons on the benzene ring. |

| ~ 3.0 - 3.5 | Multiplet | 3H | C2-H and C3-H₂ | Protons on the five-membered ring adjacent to the carbonyl and butyl group. |

| ~ 1.2 - 1.8 | Multiplets | 6H | -CH₂-CH₂-CH₃ | Methylene protons of the butyl chain. |

| ~ 0.9 | Triplet | 3H | -CH₂-CH₃ | Terminal methyl group of the butyl chain, split by the adjacent CH₂ group. |

The presence and correct integration of the signals for the butyl chain (a triplet for the terminal CH₃ and multiplets for the other 6 protons) combined with the signals for the indanone core would provide authoritative confirmation of the structure.[6][7][8]

Workflow for Compound Verification

Sources

- 1. pcliv.ac.uk [pcliv.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]

- 4. 1H-Inden-1-one, 2,3-dihydro- [webbook.nist.gov]

- 5. 1H-Inden-1-one, 2,3-dihydro- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. thescipub.com [thescipub.com]

- 8. researchgate.net [researchgate.net]

2-Butyl-2,3-dihydro-1H-inden-1-one spectral data

An In-depth Technical Guide to the Spectral Data of 2-Butyl-2,3-dihydro-1H-inden-1-one

Authored by a Senior Application Scientist

The core of this guide is built upon the foundational spectral data of the parent molecule, 1-indanone, and the closely related 2-ethyl-1-indanone. By understanding the influence of an alkyl substituent at the C-2 position, we can confidently predict the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the target compound.

Molecular Structure and Key Features

2-Butyl-2,3-dihydro-1H-inden-1-one possesses a bicyclic structure with a benzene ring fused to a five-membered ring containing a ketone. A butyl group is substituted at the alpha-position (C-2) to the carbonyl group. This substitution is the primary determinant of the unique spectral features discussed herein.

Caption: Predicted major fragmentation pathways for 2-Butyl-2,3-dihydro-1H-inden-1-one in EI-MS.

Experimental Protocol: Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Integrated Workflow for Structural Elucidation

A logical and self-validating workflow is crucial for the unambiguous identification of the target molecule.

Caption: Logical workflow for the complete spectroscopic characterization of the title compound.

Conclusion

This technical guide provides a detailed, predictive analysis of the spectral data for 2-Butyl-2,3-dihydro-1H-inden-1-one. By synthesizing information from the parent 1-indanone structure, closely related analogs, and fundamental spectroscopic principles, we have constructed a comprehensive and scientifically grounded spectral profile. The provided protocols are designed to be self-validating, ensuring that researchers can confidently acquire and interpret data for this and similar molecules. This document serves as a valuable resource for scientists in organic synthesis and drug development, enabling the robust characterization of novel indanone derivatives.

References

- Austin, C., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah.

-

PubChem. (n.d.). 1-Indanone. National Center for Biotechnology Information. Retrieved from [Link]

- Agilent Technologies. (n.d.).

-

NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Calgary. (n.d.). Carbonyl compounds - IR - spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

JoVE. (2024, December 5). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

-

Problems in Chemistry. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. Retrieved from [Link]

- Exner, O., & Buděšínský, M. (1991). Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 2, (5), 797-803.

-

Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. Retrieved from [Link]

- Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). Rapid prediction of NMR spectral properties with quantified uncertainty.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Perjési, P., & Bakó, E. (2006). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. ARKIVOC, 2006(5), 183-196.

-

The Organic Chemistry Tutor. (2023, June 2). Fragmentation in Mass Spectrometry. YouTube. Retrieved from [Link]

-

Chegg. (2017, March 12). Solved Analyze the 1H NMR spectrum of 1-indanone. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

-

Oregon State University. (2020, February 7). CH 336: Ketone Spectroscopy. Retrieved from [Link]

- Contreras, R. H., & Peralta, J. E. (2000). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 104(46), 10869-10875.

-

Problems in Chemistry. (2023, January 4). Mass Spectrometry Part 6 - Fragmentation in Ketones. YouTube. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1. YouTube. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

- Thirunarayanan, G., & Gopalakrishnan, M. (2007). Substituent effects on carbonyl stretching frequencies in substituted styryl-2-naphthyl ketones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 954-959.

A Technical Guide to the ¹H NMR Spectrum of 2-Butyl-2,3-dihydro-1H-inden-1-one

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers an in-depth analysis of the proton (¹H) NMR spectrum of 2-Butyl-2,3-dihydro-1H-inden-1-one, a substituted indanone derivative. We will dissect the molecular architecture to predict the chemical shift, multiplicity, and integration of each proton signal. This theoretical framework is complemented by a detailed, field-tested protocol for sample preparation and data acquisition, designed to yield a high-fidelity spectrum. This document is intended for researchers and professionals in organic synthesis and drug development who rely on rigorous structural elucidation to advance their work.

Introduction: The Role of NMR in Structural Elucidation

In the fields of chemical research and pharmaceutical development, the unambiguous determination of a molecule's structure is a foundational requirement. Among the suite of analytical tools available, NMR spectroscopy stands out for its ability to map the precise connectivity and chemical environment of atoms within a molecule.

The subject of this guide, 2-Butyl-2,3-dihydro-1H-inden-1-one, belongs to the indanone class of compounds. Indanones are bicyclic ketones consisting of a benzene ring fused to a cyclopentanone ring[1][2]. Derivatives of this scaffold are prevalent in medicinal chemistry and materials science[3][4]. The addition of a butyl group at the C2 position introduces a chiral center and several distinct aliphatic proton environments, making its ¹H NMR spectrum a rich source of structural information. This guide will provide a detailed predictive analysis of this spectrum, grounded in fundamental NMR principles.

Molecular Structure and Proton Environment Analysis

To interpret the ¹H NMR spectrum, we must first deconstruct the molecule into its unique proton environments. Each set of chemically non-equivalent protons will give rise to a distinct signal.

Figure 1. Structure of 2-Butyl-2,3-dihydro-1H-inden-1-one with key proton environments labeled (H_a_ through H_h_).

-

Aromatic Protons (H_d_, H_e_, H_f_, H_g_): The benzene ring contains four protons. H_g_, being ortho to the electron-withdrawing carbonyl group, is expected to be the most deshielded and resonate furthest downfield. The remaining three protons (H_d_, H_e_, H_f_) will appear in the characteristic aromatic region, with multiplicities determined by their coupling to adjacent aromatic protons.

-

Benzylic Protons (H_c_): These two protons are on a carbon (C3) adjacent to both the aromatic ring and the C2 carbon. They are diastereotopic due to the chiral center at C2. This means they are chemically non-equivalent and will appear as two distinct signals, likely complex multiplets, due to geminal coupling to each other and vicinal coupling to the H_b_ proton. Their proximity to the aromatic ring places their signals in the benzylic region.

-

Alpha-Methylene Protons (H_c_): The protons on C3 are also alpha to the carbonyl group, which contributes to their deshielding.[5]

-

Alpha-Methine Proton (H_b_): This single proton is on the chiral center (C2) and is alpha to the carbonyl group. This position results in significant deshielding.[5] It will be split by the adjacent H_c_ protons on one side and the H_a_ protons of the butyl group on the other, resulting in a complex multiplet.

-

Butyl Group Protons (H_a_, H_a', H_a'', H_h_):

-

H_a_ (α-CH₂): These two protons are adjacent to the chiral C2 center. They are diastereotopic and will likely show complex splitting patterns.

-

H_a'_ (β-CH₂) & H_a''_ (γ-CH₂): These methylene protons are further from the electron-withdrawing groups and will appear further upfield.

-

H_h_ (δ-CH₃): The terminal methyl group protons are the most shielded in the molecule and will appear as a triplet, split by the adjacent H_a''_ methylene group.

-

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for 2-Butyl-2,3-dihydro-1H-inden-1-one. Chemical shift (δ) values are based on established ranges for similar functional groups.[6][7][8]

| Proton Label | Description | Integration | Predicted δ (ppm) | Predicted Multiplicity | Justification |

| H_g_ | Aromatic (ortho to C=O) | 1H | 7.7 - 7.9 | Doublet (d) | Deshielded by anisotropy of C=O and aromatic ring. |

| H_d_, H_e_, H_f_ | Aromatic | 3H | 7.2 - 7.6 | Multiplets (m) | Located in the standard aromatic region.[6] |

| H_c_ | Benzylic, α to C=O | 2H | 2.9 - 3.4 | Multiplets (m) | Diastereotopic protons deshielded by the aromatic ring and C=O. |

| H_b_ | Methine, α to C=O | 1H | 2.5 - 2.8 | Multiplet (m) | Deshielded by adjacent C=O and split by H_a_ and H_c_ protons. |

| H_a_ | Methylene (Butyl) | 2H | 1.5 - 1.9 | Multiplet (m) | Aliphatic protons adjacent to the indanone ring. |

| H_a', H_a'' | Methylene (Butyl) | 4H | 1.2 - 1.5 | Multiplets (m) | Standard aliphatic region.[6] |

| H_h_ | Methyl (Butyl) | 3H | 0.8 - 1.0 | Triplet (t) | Most shielded protons, split by adjacent CH₂. |

Experimental Protocol for Spectrum Acquisition

Achieving a high-quality, interpretable spectrum requires meticulous sample preparation and parameter optimization. The following protocol is a self-validating system designed for robustness.

Sample Preparation

The causality behind this procedure is to create a homogeneous, contaminant-free solution at an optimal concentration for detection.

-

Weighing the Analyte: Accurately weigh 5-10 mg of 2-Butyl-2,3-dihydro-1H-inden-1-one. This amount provides a sufficient signal-to-noise ratio for a standard ¹H NMR experiment on a modern spectrometer (≥400 MHz) without causing excessive line broadening from high concentration.[9][10]

-

Solvent Selection: Transfer the analyte to a clean, dry vial. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing power for a wide range of organic compounds and its single, easily identifiable residual solvent peak (~7.26 ppm). The use of a deuterated solvent is critical to avoid overwhelming the analyte signals with a large protonated solvent signal.[10][11]

-

Internal Standard: Add a small amount (1-2 drops of a dilute solution or a microspatula tip) of Tetramethylsilane (TMS). TMS is the established reference standard for ¹H NMR, with its signal defined as 0.0 ppm.[6] Its volatility makes it easy to remove after analysis if sample recovery is needed.

-

Homogenization: Ensure the sample is fully dissolved. Use a vortex mixer if necessary. A clear, particulate-free solution is essential for high-resolution spectra.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. The final solution height should be approximately 4-5 cm, ensuring it is centered within the instrument's detection coils.

-

Cleaning and Labeling: Wipe the outside of the NMR tube to remove any dust or fingerprints. Label the tube clearly.

NMR Spectrometer Setup and Data Acquisition

The goal of this phase is to optimize the instrument's magnetic field homogeneity and set acquisition parameters that balance signal sensitivity with experimental time.

-

Sample Insertion: Insert the NMR tube into the spinner turbine and use the depth gauge to ensure correct positioning. Place the sample into the spectrometer's magnet.

-

Locking: The spectrometer's "lock" system uses the deuterium signal from the solvent (e.g., CDCl₃) to maintain a stable magnetic field frequency throughout the experiment, correcting for any drift. Initiate the lock routine.

-

Shimming: The magnetic field must be perfectly homogeneous across the sample volume to achieve sharp, well-resolved peaks. The process of "shimming" involves adjusting a series of shim coils to cancel out field gradients. Modern spectrometers have automated shimming routines that are highly effective.

-

Parameter Setup:

-

Pulse Angle: Set to a 90° pulse to maximize signal for a single scan.

-

Acquisition Time (AT): Typically 2-4 seconds. This determines the digital resolution of the spectrum.

-

Relaxation Delay (D1): Set to 1-5 seconds. This delay allows the protons to return to their equilibrium state before the next pulse. A longer delay ensures accurate integration but increases the total experiment time.

-

Number of Scans (NS): Start with 8 or 16 scans. This number can be increased to improve the signal-to-noise ratio for dilute samples.

-

-

Data Acquisition: Initiate the experiment.

-

Data Processing: Once acquisition is complete, the raw data (Free Induction Decay or FID) is converted into a spectrum via a Fourier Transform (FT). The resulting spectrum is then phased, baseline corrected, and integrated. The chemical shifts are referenced to the TMS signal at 0.0 ppm.

Experimental Workflow Diagram

The following diagram illustrates the logical flow from sample preparation to final data analysis.

Sources

- 1. 1H-Inden-1-one, 2,3-dihydro- [webbook.nist.gov]

- 2. 1-Indanone - Wikipedia [en.wikipedia.org]

- 3. chemistry.utah.edu [chemistry.utah.edu]

- 4. scielo.br [scielo.br]

- 5. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organomation.com [organomation.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. publish.uwo.ca [publish.uwo.ca]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Butyl-2,3-dihydro-1H-inden-1-one

This guide provides a comprehensive examination of the mass spectrometric behavior of 2-Butyl-2,3-dihydro-1H-inden-1-one, a substituted indanone of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals who are utilizing mass spectrometry for the structural elucidation and analysis of related compounds. By delving into the fundamental principles of fragmentation and applying them to this specific molecule, we aim to provide a predictive framework for interpreting its mass spectrum.

Introduction: The Significance of Substituted Indanones

Substituted indanones are a class of organic compounds featuring a benzene ring fused to a cyclopentanone ring. This structural motif is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. A thorough understanding of their physicochemical properties, including their behavior under mass spectrometric analysis, is crucial for their identification, characterization, and development as potential therapeutic agents. The analysis of 2-Butyl-2,3-dihydro-1H-inden-1-one serves as a salient example of the fragmentation patterns characteristic of this compound class.

Foundational Principles of Fragmentation in Mass Spectrometry

When a molecule is introduced into a mass spectrometer, it is first ionized, typically forming a molecular ion (M+•). This high-energy species is often unstable and undergoes fragmentation to produce a series of smaller, charged ions. The pattern of these fragment ions, known as the mass spectrum, is a unique fingerprint of the molecule's structure. The fragmentation process is governed by the relative strengths of chemical bonds and the stability of the resulting fragments. For ketones like 2-Butyl-2,3-dihydro-1H-inden-1-one, two primary fragmentation pathways are of paramount importance: alpha-cleavage and the McLafferty rearrangement.[1]

Experimental Considerations for the Analysis of 2-Butyl-2,3-dihydro-1H-inden-1-one

A standard approach for the analysis of a semi-volatile and thermally stable compound like 2-Butyl-2,3-dihydro-1H-inden-1-one would involve Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Experimental Protocol: GC-MS with Electron Ionization

-

Sample Preparation: Dissolve a small amount of 2-Butyl-2,3-dihydro-1H-inden-1-one in a suitable volatile solvent, such as dichloromethane or ethyl acetate, to a concentration of approximately 1 mg/mL.

-

Gas Chromatography (GC) Separation:

-

Injection: Inject 1 µL of the prepared sample into the GC injection port, typically heated to 250°C, in splitless mode to maximize sensitivity.

-

Column: Employ a non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) for good separation.

-

Oven Program: Start with an initial oven temperature of 50°C, hold for 2 minutes, then ramp the temperature at a rate of 10°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Use helium as the carrier gas at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometry (MS) Detection:

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

-

Scan Range: Acquire mass spectra over a mass-to-charge (m/z) range of 40-400 amu.

-

Ion Source Temperature: Maintain the ion source temperature at approximately 230°C.

-

Predicted Mass Spectrum and Fragmentation Pathways

The molecular weight of 2-Butyl-2,3-dihydro-1H-inden-1-one (C₁₃H₁₆O) is 188.27 g/mol .[2] Therefore, the molecular ion peak (M+•) is expected to be observed at an m/z of 188. The following sections detail the predicted major fragmentation pathways.

Alpha-Cleavage: The Primary Fragmentation of the Butyl Chain

Alpha-cleavage is a characteristic fragmentation of ketones, involving the homolytic cleavage of a carbon-carbon bond adjacent to the carbonyl group.[1] For 2-Butyl-2,3-dihydro-1H-inden-1-one, the most likely alpha-cleavage event is the loss of the butyl group as a radical, leading to a resonance-stabilized acylium ion.

The loss of the C₄H₉• radical (mass 57) would result in a fragment ion at m/z 131 . This fragment is expected to be a significant peak in the mass spectrum due to the stability of the resulting acylium ion.

McLafferty Rearrangement: A Signature Fragmentation of Ketones with γ-Hydrogens

The McLafferty rearrangement is a highly specific fragmentation that occurs in carbonyl compounds containing a hydrogen atom on the gamma-carbon relative to the carbonyl group.[3] This rearrangement proceeds through a six-membered ring transition state, resulting in the elimination of a neutral alkene and the formation of a resonance-stabilized enol radical cation.

In 2-Butyl-2,3-dihydro-1H-inden-1-one, the butyl chain provides accessible gamma-hydrogens. The McLafferty rearrangement would involve the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the bond between the alpha and beta carbons of the butyl group. This would result in the elimination of propene (C₃H₆, mass 42) and the formation of a radical cation at m/z 146 .

Fragmentation of the Indanone Ring

The indanone ring system itself can undergo fragmentation. Drawing parallels from the mass spectrum of the parent compound, 1-indanone, which shows a significant peak at m/z 104 after the loss of CO (mass 28), a similar fragmentation can be anticipated for the fragment ions of 2-Butyl-2,3-dihydro-1H-inden-1-one.[4] For instance, the acylium ion at m/z 131 could potentially lose carbon monoxide to form a fragment at m/z 103 .

Furthermore, cleavage of the five-membered ring can occur. Based on the fragmentation of 2-butylcyclopentanone, which shows a prominent peak at m/z 84, a similar ring-opening and fragmentation mechanism can be proposed for the indanone structure, although the presence of the aromatic ring will influence the fragmentation pathways.[5]

Summary of Predicted Mass Fragments

The following table summarizes the predicted key ions in the electron ionization mass spectrum of 2-Butyl-2,3-dihydro-1H-inden-1-one.

| m/z | Proposed Structure/Identity | Fragmentation Pathway | Predicted Relative Abundance |

| 188 | [C₁₃H₁₆O]+• (Molecular Ion) | Ionization | Moderate to Low |

| 146 | [C₁₀H₁₀O]+• | McLafferty Rearrangement (Loss of C₃H₆) | Significant |

| 131 | [C₉H₇O]+ | Alpha-Cleavage (Loss of C₄H₉•) | Significant to Base Peak |

| 103 | [C₈H₇]+ | Loss of CO from m/z 131 | Moderate |

| 57 | [C₄H₉]+ | Butyl Cation | Moderate |

| 41 | [C₃H₅]+ | Allyl Cation (from Butyl Chain) | Moderate |

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the proposed major fragmentation pathways of 2-Butyl-2,3-dihydro-1H-inden-1-one.

Caption: Alpha-Cleavage of the Butyl Group.

Caption: McLafferty Rearrangement with γ-Hydrogen Transfer.

Caption: Secondary Fragmentation of the Acylium Ion.

Conclusion

The mass spectrometric analysis of 2-Butyl-2,3-dihydro-1H-inden-1-one is predicted to be characterized by distinct fragmentation pathways, primarily alpha-cleavage of the butyl substituent and a McLafferty rearrangement. The resulting acylium ion at m/z 131 and the enol radical cation at m/z 146 are expected to be prominent features in the electron ionization mass spectrum. Further fragmentation of the indanone ring system, such as the loss of carbon monoxide, can also provide valuable structural information. This in-depth guide, by combining fundamental principles with data from analogous structures, offers a robust framework for the interpretation of the mass spectra of substituted indanones, thereby aiding in the structural elucidation and characterization of this important class of compounds.

References

-

LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclopentanone, 2-butyl-. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Butylcyclohexanone. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Indanone. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The McLafferty Rearrangement. Retrieved from [Link]

Sources

IR spectrum of substituted 1-indanone compounds

An In-depth Technical Guide to the Infrared (IR) Spectrum of Substituted 1-Indanone Compounds

Abstract

1-Indanone and its derivatives represent a privileged scaffold in medicinal chemistry and materials science, frequently appearing in bioactive natural products and synthetic functional materials.[1][2][3] Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and characterization of these compounds, providing rapid and precise information about their functional groups. This guide offers a comprehensive exploration of the IR spectral features of substituted 1-indanones, intended for researchers, scientists, and drug development professionals. We will dissect the characteristic vibrational frequencies of the 1-indanone core, delve into the predictable electronic and steric effects of various substituents on these frequencies, and provide a field-proven, self-validating protocol for acquiring high-quality FTIR spectra.

The Foundational Principles of IR Spectroscopy in the Context of 1-Indanone Analysis

Infrared (IR) spectroscopy measures the interaction of infrared radiation with a molecule. Covalent bonds within a molecule are not rigid; they vibrate at specific, quantized frequencies, akin to springs.[4] When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond, the molecule absorbs the radiation. This absorption is detected and plotted as a spectrum of transmittance versus frequency (expressed in wavenumbers, cm⁻¹).

An IR spectrum is typically divided into two main regions:

-

Functional Group Region (4000-1500 cm⁻¹): Absorptions in this region are characteristic of specific functional groups (e.g., C=O, O-H, C-H). This region is paramount for identifying the key structural motifs in 1-indanone derivatives.[4]

-

Fingerprint Region (1500-400 cm⁻¹): This region contains complex absorptions arising from the stretching and bending of many single bonds. The pattern here is unique to the molecule as a whole, serving as a molecular "fingerprint."

Decoding the Spectrum: Characteristic Vibrational Frequencies of the 1-Indanone Core

The parent 1-indanone molecule (C₉H₈O) provides the baseline for understanding the spectra of its substituted analogues.[5][6] Its spectrum is dominated by features arising from the carbonyl group, the aromatic ring, and the aliphatic cyclopentanone ring.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description & Causality |

| C=O Stretch (Carbonyl) | ~1715 cm⁻¹ | This is the most intense and diagnostic absorption. Its frequency is influenced by the five-membered ring strain and conjugation with the aromatic ring. For comparison, a simple acyclic ketone absorbs around 1715 cm⁻¹, while conjugation typically lowers this value.[7] The ring strain in the cyclopentanone ring slightly increases the frequency, resulting in the observed value. |

| Aromatic C-H Stretch | 3000-3100 cm⁻¹ | These are typically sharp, medium-intensity absorptions appearing just above the 3000 cm⁻¹ threshold, characteristic of sp² hybridized C-H bonds on the benzene ring. |

| Aliphatic C-H Stretch | 2850-3000 cm⁻¹ | These absorptions correspond to the symmetric and asymmetric stretching of the sp³ hybridized C-H bonds of the two methylene (-CH₂-) groups in the cyclopentanone ring. |

| Aromatic C=C Stretch | 1600-1450 cm⁻¹ | A series of sharp absorptions of variable intensity resulting from the stretching vibrations within the benzene ring. These are often seen as a pair of bands around 1600 cm⁻¹ and 1475 cm⁻¹. |

| Aliphatic CH₂ Bend | ~1465 cm⁻¹ | A scissoring vibration of the methylene groups, often appearing near the aromatic C=C stretching bands. |

The following diagram illustrates the fundamental structure of 1-indanone, highlighting the key bonds responsible for its characteristic IR absorptions.

Caption: Structure of 1-indanone with key vibrational bonds highlighted.

The Influence of Substituents: Predicting Spectral Shifts

The true analytical power of IR spectroscopy shines when examining substituted 1-indanones. Substituents on either the aromatic or aliphatic ring can significantly alter the vibrational frequencies, particularly that of the carbonyl group. These shifts are predictable and are governed by a combination of electronic (inductive and resonance) and steric effects.

Electronic Effects on the Carbonyl (C=O) Stretching Frequency

The position of the C=O stretch is highly sensitive to the electronic environment of the aromatic ring.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), halogens (-Cl, -Br), or cyano (-CN) pull electron density away from the carbonyl group via the inductive effect. This withdrawal of electrons strengthens the C=O double bond, increasing its force constant. Consequently, more energy is required to stretch the bond, shifting the absorption to a higher wavenumber (e.g., >1715 cm⁻¹).[8][9]

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃), alkyl (-CH₃), or amino (-NH₂) donate electron density to the aromatic ring through resonance. This additional electron density can delocalize into the carbonyl group, increasing the single-bond character of the C=O bond. This weakens the bond, lowering its force constant and shifting the absorption to a lower wavenumber (e.g., <1715 cm⁻¹).[8]

The following table summarizes these electronic effects on the carbonyl stretching frequency.

| Substituent Type | Example | Primary Effect | Effect on C=O Bond | Predicted Shift in ν(C=O) |

| Electron-Withdrawing (EWG) | -NO₂, -Cl, -CF₃ | Inductive Withdrawal | Stronger, more double-bond character | Increase (Higher cm⁻¹) |

| Electron-Donating (EDG) | -OCH₃, -CH₃, -NH₂ | Resonance Donation | Weaker, more single-bond character | Decrease (Lower cm⁻¹) |

This logical relationship can be visualized as follows:

Caption: Influence of substituents on the 1-indanone C=O stretching frequency.

Effects of Substitution on the Aliphatic Ring

Substituents on the five-membered ring primarily introduce their own characteristic peaks and can cause minor steric-induced shifts. For example, a hydroxyl group at the 2- or 3-position will introduce a strong, broad O-H stretching band in the 3200-3600 cm⁻¹ region. Large, bulky groups adjacent to the carbonyl may cause slight shifts in the C=O frequency due to steric hindrance that alters bond angles and conjugation.

Experimental Protocol: A Self-Validating Workflow for FTIR Analysis

Acquiring a high-quality, reproducible IR spectrum requires meticulous sample preparation and a systematic approach to data acquisition. This protocol ensures the integrity of the results.

Materials and Equipment

-

FTIR Spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher)

-

Agate mortar and pestle

-

Salt plates (NaCl or KBr), stored in a desiccator

-

Sample holder

-

Volatile solvent (e.g., HPLC-grade methylene chloride or acetone)

-

Pasteur pipettes

Step-by-Step Methodology (Thin Solid Film Method)

This method is ideal for solid 1-indanone derivatives as it is fast, requires minimal sample, and avoids interference from mulling agents.[10]

-

Instrument Preparation:

-

Ensure the spectrometer's sample compartment is clean and dry.

-

Perform a background scan. This is a critical self-validating step that measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench. The software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum is only of the compound of interest.

-

-

Sample Preparation:

-

Place approximately 10-20 mg of the solid 1-indanone derivative into a small, clean vial.

-

Add a few drops of a volatile solvent (e.g., methylene chloride) to completely dissolve the solid.[10] The resulting solution should be clear and concentrated.

-

Retrieve a salt plate from the desiccator, handling it only by the edges to avoid transferring moisture from your fingers.

-

Using a Pasteur pipette, apply one or two drops of the solution to the center of the salt plate's face.

-

Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid sample will remain on the plate.[10] An ideal film appears slightly hazy.

-

-

Data Acquisition:

-

Carefully place the salt plate into the sample holder in the spectrometer's beam path.

-

Acquire the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. Co-adding scans improves the signal-to-noise ratio, a key aspect of data integrity.

-

-

Data Analysis & Cleaning:

-

Examine the resulting spectrum. If the peaks are too intense (flat-bottomed, transmittance near 0%), the film is too thick. Clean the plate with solvent and prepare a new film from a more dilute solution. If peaks are too weak, the film is too thin; add another drop of the solution to the plate, allow it to dry, and re-acquire the spectrum.

-

Use the instrument software to perform baseline correction if necessary and to label the wavenumbers of significant peaks.

-

Once finished, thoroughly clean the salt plate with dry acetone, wipe with a soft tissue, and immediately return it to the desiccator to prevent fogging from atmospheric moisture.[11]

-

The following diagram outlines this robust experimental workflow.

Caption: Workflow for acquiring a high-quality FTIR spectrum.

Conclusion

IR spectroscopy is a cornerstone technique for the structural analysis of substituted 1-indanone compounds. A thorough understanding of the baseline spectrum of the 1-indanone core, combined with a predictive knowledge of how electronic and steric effects of substituents modulate key vibrational frequencies, empowers researchers to rapidly confirm molecular identities and gain insight into molecular structure. By adhering to the rigorous, self-validating experimental protocol detailed herein, scientists can ensure the generation of high-fidelity, reproducible spectral data essential for advancing research and development in chemistry and pharmacology.

References

- Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). RSC Publishing.

- PubChem. 1-Indanone.

- Synthesis of 1-indanones with a broad range of biological activity. (2017).

- 1H-Inden-1-one, 2,3-dihydro-. NIST WebBook.

- Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. (2006).

- Exp 8 - Infrared Spectroscopy. (n.d.). Department of Chemistry, University of Texas.

- IR Spectroscopy Tutorial: Ketones. (n.d.). University of Calgary.

- Annulations involving 1-indanones to access fused- and spiro frameworks. (2022).

- IR Sample Preparation: A Practical Guide. (2022). Chemistry LibreTexts.

- Method for producing 1-indanone derivatives. (n.d.).

- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology.

- Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. (n.d.). Comptes Rendus de l'Académie des Sciences.

- Lab 2 - Infrared Spectroscopy (IR). (n.d.). WebAssign.

- IR Spectroscopy of Solids. (n.d.). University of Colorado Boulder, Department of Chemistry.

- Synthesis of 1-indanones with a broad range of biological activity. (n.d.). Beilstein Journals.

- Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Fe

- 1-Indanone. (n.d.). Wikipedia.

Sources

- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. 1-Indanone | C9H8O | CID 6735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Indanone - Wikipedia [en.wikipedia.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. researchgate.net [researchgate.net]

- 9. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. webassign.net [webassign.net]

The Indanone Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activity of Indanone Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Indanone Core